7-oxo-cholest-5-ène-3β-yl benzoate

Vue d'ensemble

Description

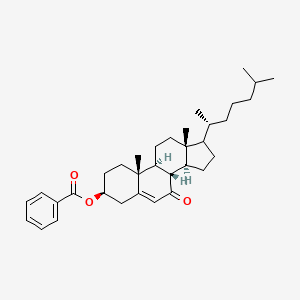

3beta-(Benzoyloxy)cholest-5-en-7-one is a steroidal compound with the molecular formula C34H48O3 and a molecular weight of 504.74 g/mol . It is a derivative of cholesterol, featuring a benzoyloxy group at the 3beta position and a ketone group at the 7 position. This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.

Applications De Recherche Scientifique

3beta-(Benzoyloxy)cholest-5-en-7-one is used in various scientific research applications, including:

Biochemistry: It serves as a model compound for studying steroid metabolism and enzyme interactions.

Pharmacology: It is used to investigate the effects of steroidal compounds on biological systems, including their potential therapeutic applications.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs targeting cholesterol-related pathways.

Industrial Applications: It is used in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one typically involves the esterification of cholesterol derivatives. One common method includes the reaction of cholest-5-en-3beta-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 3beta-(Benzoyloxy)cholest-5-en-7-one are not well-documented, the general approach would involve large-scale esterification reactions similar to those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3beta-(Benzoyloxy)cholest-5-en-7-one undergoes various chemical reactions, including:

Oxidation: The ketone group at the 7 position can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoyloxy group under basic conditions.

Major Products

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used but can include amides, thioesters, and other substituted derivatives.

Mécanisme D'action

The mechanism of action of 3beta-(Benzoyloxy)cholest-5-en-7-one involves its interaction with specific enzymes and receptors in biological systems. The benzoyloxy group at the 3beta position and the ketone group at the 7 position play crucial roles in its binding affinity and activity. These functional groups allow the compound to modulate various biochemical pathways, including those involved in cholesterol metabolism and steroid hormone synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholest-5-en-3beta-ol: A precursor in the synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one.

Cholest-5-en-7-one: Lacks the benzoyloxy group but shares the ketone functionality at the 7 position.

3beta-(Acetyloxy)cholest-5-en-7-one: Similar structure but with an acetyloxy group instead of a benzoyloxy group.

Uniqueness

3beta-(Benzoyloxy)cholest-5-en-7-one is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and influences its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

3beta-(Benzoyloxy)cholest-5-en-7-one is a steroidal compound with significant biological activity, particularly in the context of its interactions with cellular pathways and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula: C34H48O3

- CAS Number: 6997-41-7

- Molecular Weight: 520.76 g/mol

Biological Activity

Mechanism of Action

3beta-(Benzoyloxy)cholest-5-en-7-one exhibits its biological effects primarily through interactions with various cellular receptors and pathways. It is known to influence:

- Cell Growth and Differentiation: The compound has been linked to the modulation of growth factors and cytokines that play critical roles in cell proliferation and differentiation.

- Apoptosis Regulation: Research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

In Vitro Studies

-

Cell Viability Assays:

- Studies have shown that 3beta-(Benzoyloxy)cholest-5-en-7-one can significantly reduce the viability of cancer cells in vitro. For instance, treatment of breast cancer cell lines with varying concentrations led to a dose-dependent decrease in cell viability (IC50 values reported between 10-20 µM).

-

Apoptosis Induction:

- Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with this compound, with evidence of enhanced caspase activity, which is a hallmark of apoptosis.

Case Studies

-

Breast Cancer:

- A study focusing on the effects of 3beta-(Benzoyloxy)cholest-5-en-7-one on MCF-7 breast cancer cells revealed that the compound not only inhibited cell proliferation but also altered the expression of genes involved in apoptosis and cell cycle regulation.

-

Prostate Cancer:

- In another investigation, the compound demonstrated potential anti-proliferative effects on LNCaP prostate cancer cells, with mechanisms involving modulation of androgen receptor signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of 3beta-(Benzoyloxy)cholest-5-en-7-one compared to other known steroid compounds:

| Compound | Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3beta-(Benzoyloxy)cholest-5-en-7-one | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |

| Dexamethasone | MCF-7 (Breast) | 25 | Glucocorticoid receptor agonist |

| Testosterone | LNCaP (Prostate) | 30 | Androgen receptor agonist |

Pharmacokinetics

The pharmacokinetic profile of 3beta-(Benzoyloxy)cholest-5-en-7-one suggests moderate absorption and distribution characteristics typical for steroidal compounds. Its metabolism may involve hepatic pathways similar to other cholesterol derivatives.

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZVQZAYIQQOMB-XOHJBGAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675673 | |

| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6997-41-7 | |

| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.